molecular formula C₁₀H₁₇NO₃ B1158401 Des(dimethylamino) Crotethamide Acid

Des(dimethylamino) Crotethamide Acid

Cat. No.: B1158401
M. Wt: 199.25
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Des(dimethylamino) Crotethamide Acid (hereafter referred to as the compound) is a synthetic organic compound characterized by a carboxyamide backbone modified by the removal of dimethylamino functional groups. The dimethylamino group, when present in related compounds, often enhances solubility and reactivity in polymerization processes .

Properties

Molecular Formula

C₁₀H₁₇NO₃

Molecular Weight

199.25

Synonyms

N-(2-Butanoic Acid)-N-ethyl-2-butenamide;  2-Ethylamino-(N-crotonyl)butyric Acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The compound’s structural and functional parallels can be drawn to dimethylamino-containing molecules and organic acids, as highlighted in the evidence. Below is a comparative analysis:

Table 1: Key Properties of Des(dimethylamino) Crotethamide Acid and Analogs

Compound Functional Groups Primary Applications Reactivity Profile Efficacy/Performance
This compound Carboxyamide, dimethylamino* Inferred: Polymer chemistry, antifungals Likely moderate (based on amine removal) Theoretical; requires validation
Ethyl 4-(dimethylamino) benzoate Dimethylamino, ester Resin cement co-initiator High (degree of conversion: ~85%) Superior physical properties in resins
2-(Dimethylamino) ethyl methacrylate Dimethylamino, acrylate Resin cement co-initiator Moderate (enhanced by DPI**) Lower than benzoate; DPI improves properties
D-Tartaric Acid Carboxylic acids, hydroxyl Antifungal agent High (organic acid contribution) Most significant fungal inhibition

Assumed structural features based on nomenclature. *Diphenyliodonium hexafluorophosphate (DPI), a photoinitiator.

Key Findings:

Reactivity in Polymer Systems: Ethyl 4-(dimethylamino) benzoate demonstrates higher reactivity (degree of conversion) in resin cements compared to 2-(dimethylamino) ethyl methacrylate. This is attributed to its ester group stabilizing radical formation during polymerization .

Antifungal Activity :

  • D-Tartaric acid, a structurally dissimilar organic acid, is a potent antifungal agent due to its ability to acidify microenvironments and disrupt fungal membranes . While the compound’s carboxyamide group may offer mild acidity, its lack of multiple hydroxyl/carboxyl groups (unlike D-tartaric acid) likely limits comparable antifungal performance without additional modifications.

Synergy with Initiators: Resins containing 2-(dimethylamino) ethyl methacrylate show improved properties when combined with DPI, suggesting that amine-containing compounds benefit from redox initiators . If the compound retains residual amine reactivity, it may similarly synergize with DPI, though this remains speculative.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.